![molecular formula C14H14OS B2713327 2-[(E)-3-(2-methoxyphenyl)prop-1-enyl]thiophene CAS No. 861209-86-1](/img/structure/B2713327.png)
2-[(E)-3-(2-methoxyphenyl)prop-1-enyl]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-3-(2-methoxyphenyl)prop-1-enyl]thiophene, also known as O-4394, is a synthetic compound that belongs to the family of synthetic cannabinoids. It has been widely studied for its potential therapeutic effects on various medical conditions, including pain, inflammation, and neurological disorders.
Scientific Research Applications
Neurodegenerative Disease Treatment
This compound has been found to have potential in the treatment of neurodegenerative diseases. Specifically, it has been shown to ameliorate MPTP-induced dopaminergic neurodegeneration by inhibiting the STAT3 Pathway . This suggests that it could be used in the treatment of diseases such as Parkinson’s.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory properties in several inflammatory disease models . This makes it a potential candidate for the development of new anti-inflammatory drugs.
Treatment of Rheumatoid Arthritis
The compound has shown promise in the treatment of Rheumatoid Arthritis (RA). It has been found to inhibit arthritis by targeting the signal transducer and activator of transcription 3 (STAT3) . This suggests that it could be used in the development of new treatments for RA.
Inhibition of Neuroinflammation
The compound has been found to inhibit neuroinflammation, which is implicated in dopaminergic neurodegeneration . This suggests that it could be used in the treatment of conditions where neuroinflammation is a factor.
Protection Against Dopaminergic Cell Loss
The compound has been found to protect against dopaminergic cell loss . This suggests that it could be used in the treatment of conditions where dopaminergic cell loss is a factor, such as Parkinson’s disease.
Inhibition of STAT3 Activation
The compound has been found to inhibit STAT3 activation . This suggests that it could be used in the treatment of conditions where STAT3 activation is a factor.
Mechanism of Action
Target of Action
The primary target of the compound 2-[(1E)-3-(2-methoxyphenyl)prop-1-en-1-yl]thiophene is the Signal Transducer and Activator of Transcription 3 (STAT3) protein . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
2-[(1E)-3-(2-methoxyphenyl)prop-1-en-1-yl]thiophene acts as a selective inhibitor of STAT3 . It inhibits the activation of STAT3, thereby preventing the transcription of genes that are involved in inflammatory responses .
Biochemical Pathways
The compound 2-[(1E)-3-(2-methoxyphenyl)prop-1-en-1-yl]thiophene affects the STAT3 pathway . By inhibiting STAT3, it disrupts the downstream signaling of this pathway, which includes the production of pro-inflammatory mediators . This results in an overall reduction of inflammation.
Pharmacokinetics
It is known that the compound is administered in drinking water , suggesting that it is orally bioavailable
Result of Action
The inhibition of STAT3 by 2-[(1E)-3-(2-methoxyphenyl)prop-1-en-1-yl]thiophene leads to a decrease in the production of pro-inflammatory mediators . This results in a reduction of inflammation and can protect against conditions such as dopaminergic neurodegeneration and arthritis .
Action Environment
It is known that the compound is effective in both in vitro and in vivo settings
properties
IUPAC Name |
2-[(E)-3-(2-methoxyphenyl)prop-1-enyl]thiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS/c1-15-14-10-3-2-6-12(14)7-4-8-13-9-5-11-16-13/h2-6,8-11H,7H2,1H3/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXWGVIXVIAHFT-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

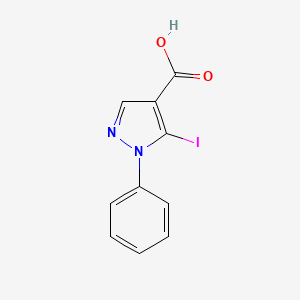
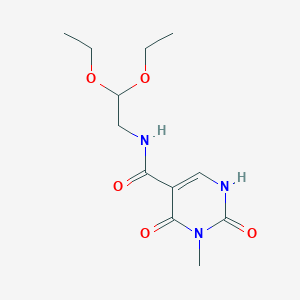
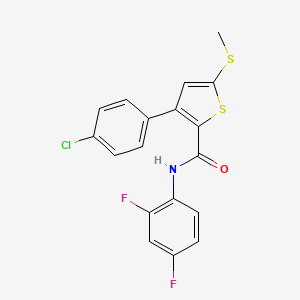
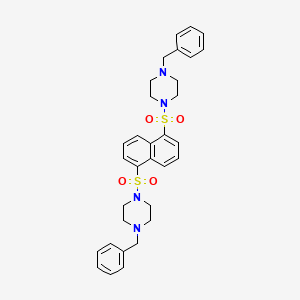
![2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2713248.png)
![2-Furanyl-[4-(4-phenoxyphenyl)sulfonyl-1-piperazinyl]methanone](/img/structure/B2713250.png)
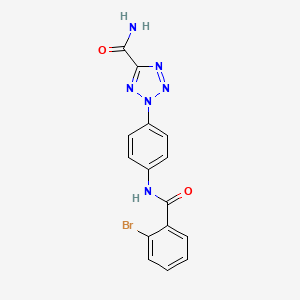
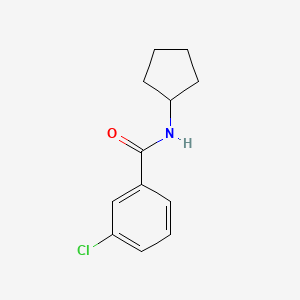


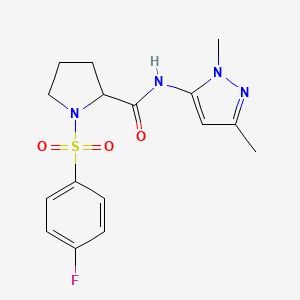
![N-(2,5-dimethylphenyl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2713264.png)
![2-[[4-(4-Methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2713265.png)
